molecular formula C14H14ClN3O2 B2613370 N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2380078-24-8

N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2613370
CAS RN: 2380078-24-8
M. Wt: 291.74
InChI Key: CZCAQKCBTDJYQG-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in neurological disorders.

Mechanism Of Action

N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide works by inhibiting the activation of JNK, which is involved in the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in cell death pathways. By inhibiting JNK activation, N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide prevents the phosphorylation of c-Jun and the subsequent activation of cell death pathways.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders. It has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease and to improve cognitive function in a mouse model of Alzheimer's disease. N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a small molecule inhibitor that can be easily synthesized in the lab. It has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for the study of N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of research could be to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. Another area of research could be to investigate its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide and its effects on other signaling pathways in the brain.

Synthesis Methods

N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with 2,3-dimethyloxirane to form 5-chloro-2-methoxy-N-(2,3-epoxypropyl)aniline. This intermediate is then reacted with 4,6-dimethyl-2-aminopyrimidine-5-carboxylic acid to form N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in cell death pathways.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-8-9(2)16-7-17-13(8)14(19)18-11-6-10(15)4-5-12(11)20-3/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCAQKCBTDJYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide

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